(1S,4S,5R)-4-ethyl-1-(2-fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one
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Overview
Description
(1S,4S,5R)-4-ethyl-1-(2-fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one is a bicyclic compound characterized by its unique structural features. This compound contains an oxabicyclohexane ring system with an ethyl group and a fluorophenyl group attached. Its distinct structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S,5R)-4-ethyl-1-(2-fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one typically involves multiple steps. One common approach is to start with a suitable bicyclic precursor, which undergoes a series of reactions including alkylation, fluorination, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include continuous flow reactions, which allow for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(1S,4S,5R)-4-ethyl-1-(2-fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
(1S,4S,5R)-4-ethyl-1-(2-fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S,4S,5R)-4-ethyl-1-(2-fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- (1S,4S,5R)-4-ethyl-1-(2-chlorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one
- (1S,4S,5R)-4-ethyl-1-(2-bromophenyl)-3-oxabicyclo[3.1.0]hexan-2-one
- (1S,4S,5R)-4-ethyl-1-(2-methylphenyl)-3-oxabicyclo[3.1.0]hexan-2-one
Uniqueness
The uniqueness of (1S,4S,5R)-4-ethyl-1-(2-fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one lies in its specific substitution pattern and the presence of the fluorine atom. This fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity compared to its analogs with different substituents.
Properties
Molecular Formula |
C13H13FO2 |
---|---|
Molecular Weight |
220.24 g/mol |
IUPAC Name |
(1S,4S,5R)-4-ethyl-1-(2-fluorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one |
InChI |
InChI=1S/C13H13FO2/c1-2-11-9-7-13(9,12(15)16-11)8-5-3-4-6-10(8)14/h3-6,9,11H,2,7H2,1H3/t9-,11-,13+/m0/s1 |
InChI Key |
UCJQVQOJMILTQP-XHVZSJERSA-N |
Isomeric SMILES |
CC[C@H]1[C@@H]2C[C@@]2(C(=O)O1)C3=CC=CC=C3F |
Canonical SMILES |
CCC1C2CC2(C(=O)O1)C3=CC=CC=C3F |
Origin of Product |
United States |
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